molecular formula C24H21ClN2O3S B299072 isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B299072
M. Wt: 453 g/mol
InChI Key: JRCULENENUHWNV-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as ITC-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family, which has been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood, but it has been shown to modulate the activity of certain enzymes and receptors in the brain. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, this compound has been shown to modulate the activity of other enzymes and receptors in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been shown to modulate the activity of GABA receptors, which play a key role in regulating neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is that it has been shown to have low toxicity and good stability, which makes it a promising candidate for further research. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on neuronal plasticity and learning and memory, which could have implications for the development of cognitive enhancers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different enzymes and receptors in the brain.

Synthesis Methods

The synthesis of isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 4-chlorobenzaldehyde, 2-amino-4-methylpyrimidine, and thioacetamide in the presence of a base catalyst. The resulting product is then reacted with isopropyl chloroformate and benzylamine to yield this compound.

Scientific Research Applications

Isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453 g/mol

IUPAC Name

propan-2-yl (2Z)-2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21ClN2O3S/c1-14(2)30-23(29)20-15(3)26-24-27(21(20)17-9-11-18(25)12-10-17)22(28)19(31-24)13-16-7-5-4-6-8-16/h4-14,21H,1-3H3/b19-13-

InChI Key

JRCULENENUHWNV-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C

Origin of Product

United States

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